molecular formula C22H13Br2IN2O B10943024 3-(4-bromophenyl)-2-[(E)-2-(3-bromophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one

3-(4-bromophenyl)-2-[(E)-2-(3-bromophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one

Cat. No.: B10943024
M. Wt: 608.1 g/mol
InChI Key: QKFBUODWKYTGNK-NYYWCZLTSA-N
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Description

3-(4-BROMOPHENYL)-2-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE is a complex organic compound characterized by the presence of bromine, iodine, and quinazolinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 3-bromobenzylamine to form an intermediate Schiff base, which is then cyclized with iodine and a suitable base to yield the quinazolinone core. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-2-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced analogs.

Scientific Research Applications

3-(4-BROMOPHENYL)-2-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromodiphenyl ether
  • 4-Bromobiphenyl
  • 4-Bromophenyl 4-bromobenzoate

Uniqueness

Compared to similar compounds, 3-(4-BROMOPHENYL)-2-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE is unique due to its combination of bromine, iodine, and quinazolinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H13Br2IN2O

Molecular Weight

608.1 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(E)-2-(3-bromophenyl)ethenyl]-6-iodoquinazolin-4-one

InChI

InChI=1S/C22H13Br2IN2O/c23-15-5-8-18(9-6-15)27-21(11-4-14-2-1-3-16(24)12-14)26-20-10-7-17(25)13-19(20)22(27)28/h1-13H/b11-4+

InChI Key

QKFBUODWKYTGNK-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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